2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring through cyclization reactions. For instance, primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex, yielding cyclic amines in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction can modulate neurotransmitter levels and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Benzylpiperidine: Similar in structure but lacks the additional amino and methyl groups.
Methylphenidate: Shares the piperidine ring and is used as a stimulant medication.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperidine ring with benzyl and methyl groups makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3 |
InChI Key |
RFQOZXDMQKMCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.